2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine and trifluoromethyl functional groups attached to a benzene ring. This compound is significant in various chemical syntheses and applications, particularly in the fields of pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, including chlorination and subsequent reactions involving trifluoromethylation. Its structural complexity makes it a valuable intermediate in the synthesis of more complex molecules.
This compound falls under the category of halogenated aromatic compounds. It is specifically classified as a chlorobenzene derivative due to the presence of chlorine atoms on the benzene ring.
The synthesis of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yields and minimizing by-products. For example, reactions are often conducted at elevated temperatures with specific catalysts to enhance selectivity towards desired products .
The molecular structure of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene consists of a benzene ring substituted with:
C1=CC(=C(C=C1Cl)C(Cl)C(F)(F)F).2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene participates in various chemical reactions typical for halogenated compounds:
The reactivity patterns depend significantly on the electronic effects imparted by the substituents on the aromatic ring. For instance, nucleophiles can attack the carbon atom bonded to the chloromethyl group, leading to various functionalized products .
The mechanism of action for reactions involving 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene often follows these pathways:
Kinetic studies and mechanistic analyses often reveal that reaction rates can be significantly influenced by factors such as solvent polarity and temperature, which affect both nucleophilicity and electrophilicity in these reactions .
Relevant data from studies indicate that halogenated compounds exhibit varying degrees of reactivity based on their substituents and structural features .
The compound is utilized in various scientific applications including:
Multisubstituted benzene derivatives feature distinct regiochemical arrangements that govern their physicochemical behavior and synthetic utility. The compound 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene (C~8~H~5~Cl~2~F~3~) exemplifies this principle with three functional groups positioned at ortho, meta, and para relationships. The chlorine at C2 and chloromethyl at C4 adopt a meta disposition, while both are ortho/para to the electron-withdrawing trifluoromethyl (CF~3~) group at C1. This specific 1,2,4-trisubstitution pattern creates an asymmetric electronic distribution that significantly influences reactivity. The spatial arrangement imposes steric constraints affecting approach trajectories of reactants – particularly notable at the C2 chlorine adjacent to the bulky CF~3~ group. Such steric hindrance can retard electrophilic substitution but favors nucleophilic displacement at activated sites [3] [6]. These compounds serve as pivotal intermediates in pharmaceutical and agrochemical synthesis, leveraging their halogen diversity for sequential functionalization [7].
Table 1: Molecular Characteristics of 2-Chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene
| Property | Value |
|---|---|
| Molecular Formula | C~8~H~5~Cl~2~F~3~ |
| Molar Mass | 241.03 g/mol |
| IUPAC Name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene |
| Alternative Name | 1-(Chloromethyl)-2-chloro-4-(trifluoromethyl)benzene |
| SMILES Notation | ClCC1=CC(=C(C=C1)C(F)(F)F)Cl |
| Key Functional Groups | Aryl chloride, benzyl chloride, trifluoromethyl |
The trifluoromethyl group (–CF~3~) exerts a powerful -I effect that dramatically enhances the electrophilic character of the aromatic ring. This electron deficiency:
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9